Nona-6,7-dien-2-one
Description
Nona-6,7-dien-2-one is a nine-carbon aliphatic ketone featuring conjugated double bonds at positions 6 and 6. Its structure (CH₃-CO-(CH₂)₃-CH=CH-CH₂-CH₂) combines a ketone group with a diene system, conferring unique reactivity and physical properties. This compound is of interest in organic synthesis and pharmaceutical applications, as evidenced by its structural analogs in immunosuppressants like Voclosporin, which contains a modified nona-6,8-dienoyl moiety .
Properties
CAS No. |
96838-83-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3,5H,6-8H2,1-2H3 |
InChI Key |
RVQNALSARPULIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CCCCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nona-6,7-dien-2-one can be achieved through various methods. One common approach involves the electrolytic decarboxylation of maleic anhydride adducts. This method has been used to prepare several compounds within the bicyclo[3.2.2]nonane system . Another approach involves the use of cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as key precursors. This method involves a two-step process using a Mannich base and ethyl acetoacetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Nona-6,7-dien-2-one undergoes various types of chemical reactions, including Diels-Alder reactions, oxidation, and reduction. The Diels-Alder reaction is particularly notable, as it allows for the selective formation of endo-cis adducts when reacted with several dienes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dienes for Diels-Alder reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary, but they often involve the use of catalysts and specific temperature and pressure settings to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, Diels-Alder reactions typically yield endo-cis adducts, while oxidation and reduction reactions produce various oxidized and reduced forms of the compound .
Scientific Research Applications
Nona-6,7-dien-2-one has several scientific research applications, particularly in the fields of chemistry and medicinal chemistry. Its unique structure makes it a valuable compound for conformational studies, as well as for investigating the solvolytic behavior of bicyclic systems . Additionally, the compound’s ability to undergo selective Diels-Alder reactions makes it useful for synthesizing complex organic molecules .
Mechanism of Action
The mechanism of action of Nona-6,7-dien-2-one involves its ability to participate in various chemical reactions due to its unique structure. The three-carbon bridge in the compound allows for rapid interconversion between equivalent conformations, which plays a crucial role in its reactivity. The molecular targets and pathways involved in these reactions depend on the specific type of reaction being studied .
Comparison with Similar Compounds
Bicyclo[4.2.0]octa-4,7-dien-2-one (13)
Structural Features : A bicyclic ketone with conjugated double bonds at positions 4 and 7.
Key Differences :
- Rigidity: The bicyclic framework restricts conformational flexibility compared to the linear Nona-6,7-dien-2-one.
- Synthesis: Acid-catalyzed HOAc addition to semibullvalene produces bicyclo[4.2.0]octa-4,7-dien-2-one, a method distinct from this compound’s synthesis .
- Stability: The bicyclic structure enhances stability under solvolysis conditions, whereas linear dienones like this compound may exhibit higher reactivity due to fewer steric constraints .
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
Structural Features: A nitro-substituted cyclohexadienone with an aromatic amine side chain. Key Differences:
- Electron Effects: The nitro group (-NO₂) strongly withdraws electrons, increasing electrophilicity at the ketone compared to this compound’s aliphatic system.
- Spectroscopy: Bond angles (e.g., C7—C6—C5 = 121.13°) and hydrogen-bonding geometry (e.g., N—H···O interactions) in the cyclohexadienone derivative contrast with this compound’s simpler NMR profile .
Voclosporin’s Nona-6,8-dienoyl Moiety
Structural Features: A modified nona-dienoyl group in the immunosuppressant Voclosporin (CAS 515814-01-4). Key Differences:
- Double Bond Position: The 6,8-diene system (vs. 6,7 in this compound) alters molecular conformation, impacting biological activity.
- Functionalization: The dienoyl group is esterified and integrated into a macrocyclic structure, enhancing target binding in immunosuppression .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Spectroscopic Comparison
Research Findings and Implications
- Reactivity: this compound’s linear diene system facilitates conjugate additions, whereas bicyclic analogs favor regioselective reactions due to steric control .
- Biological Relevance: The 6,7-diene configuration in this compound may offer a template for designing bioactive molecules, as seen in Voclosporin’s 6,8-dienoyl group .
- Analytical Methods : NMR and X-ray crystallography (as used in ) are critical for distinguishing positional isomers and substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
